3-Chloro-6-(trifluoromethyl)picolinamide
Overview
Description
3-Chloro-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4ClF3N2O. It is known for its unique structural properties, which include a chloro group and a trifluoromethyl group attached to a picolinamide backbone.
Preparation Methods
The synthesis of 3-Chloro-6-(trifluoromethyl)picolinamide typically involves several steps One common method includes the reaction of 3-chloropyridine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl groupIndustrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-6-(trifluoromethyl)picolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The pathways involved in its action are still under investigation, but it is believed to interfere with certain enzymatic processes and cellular functions .
Comparison with Similar Compounds
3-Chloro-6-(trifluoromethyl)picolinamide can be compared with other similar compounds such as:
3-Chloro-6-pyrazolyl-2-picolinic acids: These compounds have similar structural features but differ in their biological activities and applications.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives: These compounds are studied for their analgesic potential and have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZPTWMUAMLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221179 | |
Record name | 2-Pyridinecarboxamide, 3-chloro-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279815-47-2 | |
Record name | 2-Pyridinecarboxamide, 3-chloro-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279815-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxamide, 3-chloro-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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